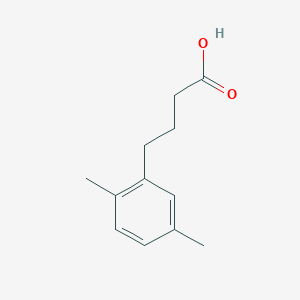

4-(2,5-Dimethylphenyl)butanoic acid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 4-(2,5-Dimethylphenyl)butanoic acid derivatives involves several steps, including catalyzed reactions, esterification, and cyclodehydration processes. For instance, a high-yielding five-step synthesis starting from 2,4-dimethylaniline was developed, which involved N-alkylation, carbamoylation, hydrolysis, activation of the carboxylic acid, and intramolecular cyclization through a Friedel–Crafts reaction using aluminum trichloride (Vaid et al., 2014).

Molecular Structure Analysis

Molecular docking and vibrational studies, along with structural, electronic, and optical analysis, have been performed to understand the molecular structure of 4-(2,5-Dimethylphenyl)butanoic acid derivatives. Spectroscopic techniques such as FT-IR and FT-Raman spectra, along with theoretical DFT calculations, were used to analyze the molecular structure, revealing details about vibrational bands, stability, and hyper-conjugative interactions (K. Vanasundari et al., 2018).

Chemical Reactions and Properties

The chemical reactions involving 4-(2,5-Dimethylphenyl)butanoic acid derivatives showcase a variety of transformations, including photolysis leading to the formation of free carboxylic acids, and reactions with amino acids forming stable bioconjugates. These studies highlight the compound's reactivity and potential utility in organic synthesis and biochemistry (Zabadal et al., 2001).

Physical Properties Analysis

The physical properties of 4-(2,5-Dimethylphenyl)butanoic acid derivatives, including their thermal stability and absorption characteristics, were explored. The complexes derived from this compound exhibit sharp, intense absorption bands, indicating their stable nature and potential applications in IR-detectable metal-carbonyl tracers (Kowalski et al., 2009).

Chemical Properties Analysis

Investigations into the chemical properties of 4-(2,5-Dimethylphenyl)butanoic acid derivatives have revealed insights into their reactivity, particularly in terms of photorelease mechanisms and the potential as photoremovable protecting groups for carboxylic acids. The efficiency of these processes highlights the compound's versatility in synthetic chemistry applications (Klan et al., 2000).

Wissenschaftliche Forschungsanwendungen

Synthesis of Tetrahydronaphthalene: The compound has been used in the synthesis of 1,1,5,6-tetramethyl-1,2,3,4-tetrahydronaphthalene, a process that involves cyclodehydration and reactions with methyllithium and titanium tetrachloride (Mane, Kadam, & Salunkhe, 1999).

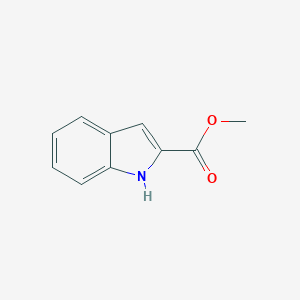

Development of Benzo[b]azepine Derivatives: It has been utilized in the synthesis of methyl 7,9-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate and its analogs, starting from 2,4-dimethylaniline. This involves N-alkylation, carbamoylation, and intramolecular cyclization (Vaid et al., 2014).

Photoremovable Protecting Group: The compound's derivatives have been studied as a photoremovable protecting group for carboxylic acids. Such applications are significant in organic synthesis and biochemistry for 'caged compounds' (Zabadal, Pelliccioli, Klán, & Wirz, 2001).

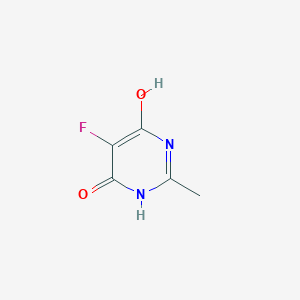

Synthesis of Heterocyclic Compounds with Biological Activity: It has been involved in reactions leading to heterocyclic compounds, which have demonstrated antimicrobial and antifungal activities (Sayed, Hamed, Meligi, Boraie, & Shafik, 2003).

Solid-Phase Synthesis: The compound has been used in the preparation of linkers and resins for solid-phase synthesis, particularly in the synthesis of peptides and non-peptides (Jin, Graybill, Wang, Davis, & Moore, 2001).

Molecular Docking and Vibrational Studies: There have been studies on its analogs using molecular docking and vibrational, structural, electronic, and optical studies, highlighting its relevance in biochemical applications (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).

Antioxidant Properties: Research has been conducted on its derivatives for developing new compounds with antioxidant properties (Dovbnya, Kaplaushenko, Frolova, & Pruglo, 2022).

Safety And Hazards

The safety information available indicates that 4-(2,5-Dimethylphenyl)butanoic acid should be handled with care to avoid dust formation and contact with skin and eyes . It’s also recommended to use personal protective equipment and ensure adequate ventilation when handling this compound . The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard .

Eigenschaften

IUPAC Name |

4-(2,5-dimethylphenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-9-6-7-10(2)11(8-9)4-3-5-12(13)14/h6-8H,3-5H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNTQOUBHYSKYOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00162970 | |

| Record name | Butyric acid, 4-(2,5-xylyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00162970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,5-Dimethylphenyl)butanoic acid | |

CAS RN |

1453-06-1 | |

| Record name | Butyric acid, 4-(2,5-xylyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001453061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyric acid,5-xylyl)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63112 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butyric acid, 4-(2,5-xylyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00162970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

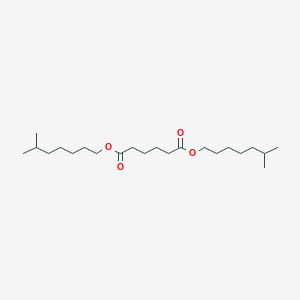

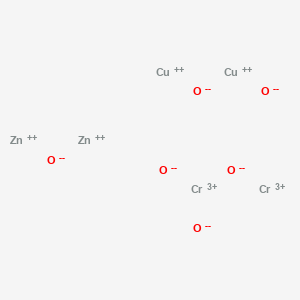

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Nitroso-3-azabicyclo[3.2.2]nonane](/img/structure/B73829.png)